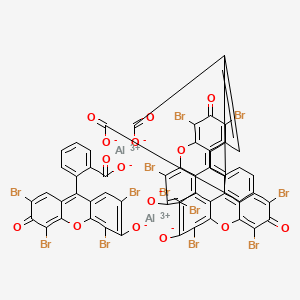
rel-(S,R,S,S)-Nebivolol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(S,R,S,S)-Nebivolol Hydrochloride is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which makes it unique among beta-blockers. The compound is a racemic mixture of two enantiomers, each contributing to its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(S,R,S,S)-Nebivolol Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves selective hydroxylation.
Resolution of enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the cyclization and hydroxylation reactions.
Chiral resolution: This is often achieved using high-performance liquid chromatography (HPLC) on a preparative scale.
Crystallization: The hydrochloride salt is crystallized from an appropriate solvent to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(S,R,S,S)-Nebivolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The ketone group can be reduced back to the hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
rel-(S,R,S,S)-Nebivolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral resolution and stereoselective synthesis.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its cardiovascular effects, including its role in reducing blood pressure and improving heart function.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
rel-(S,R,S,S)-Nebivolol Hydrochloride exerts its effects primarily through selective antagonism of beta-1 adrenergic receptors. This leads to:
Reduction in heart rate and contractility: By blocking beta-1 receptors, it decreases the heart’s workload.
Vasodilation: The compound also stimulates the release of nitric oxide, leading to vasodilation and reduced blood pressure.
Molecular Targets and Pathways: The primary target is the beta-1 adrenergic receptor, and the pathways involved include the cyclic AMP (cAMP) signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective beta-1 blocker, but without vasodilatory properties.
Metoprolol: Similar to atenolol, used for hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity.
Uniqueness
rel-(S,R,S,S)-Nebivolol Hydrochloride is unique due to its dual action as a beta-1 blocker and a vasodilator. This combination provides additional benefits in reducing blood pressure and improving heart function compared to other beta-blockers.
Properties
CAS No. |
1338823-20-3 |
|---|---|
Molecular Formula |
C₂₂H₂₅F₂NO₄ |
Molecular Weight |
405.44 |
Synonyms |
(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













